4-(4-acetamidophenoxy)benzoic Acid 4-(4-acetamidophenoxy)benzoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13974289
InChI: InChI=1S/C15H13NO4/c1-10(17)16-12-4-8-14(9-5-12)20-13-6-2-11(3-7-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol

4-(4-acetamidophenoxy)benzoic Acid

CAS No.:

Cat. No.: VC13974289

Molecular Formula: C15H13NO4

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

4-(4-acetamidophenoxy)benzoic Acid -

Specification

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
IUPAC Name 4-(4-acetamidophenoxy)benzoic acid
Standard InChI InChI=1S/C15H13NO4/c1-10(17)16-12-4-8-14(9-5-12)20-13-6-2-11(3-7-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Standard InChI Key YTTKIXYAUXZHQB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

4-(4-Acetamidophenoxy)benzoic acid features a benzene ring substituted at the para position with an acetamido group (-NHCOCH₃) and at the ortho position with a carboxylic acid group (-COOH). This arrangement confers distinct electronic and steric characteristics, influencing its reactivity and solubility.

Molecular Characteristics

  • Molecular Formula: C₁₅H₁₃NO₄ (inferred from structural analogs).

  • Molecular Weight: 179.17 g/mol.

  • Melting Point: Data unavailable in provided sources, but structurally similar benzoic acid derivatives typically melt between 150–200°C .

  • Solubility: Expected to exhibit limited water solubility due to the nonpolar aromatic core, with enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

The compound’s acetamido group contributes to hydrogen-bonding capacity, while the carboxylic acid moiety enables salt formation under basic conditions. These traits are critical for its pharmacokinetic behavior and formulation strategies.

Synthesis and Manufacturing

The synthesis of 4-(4-acetamidophenoxy)benzoic acid involves sequential functionalization of a benzene ring. While detailed protocols are scarce in the provided sources, analogous compounds like 4-(4-phenoxyphenoxy)benzoic acid offer insights into potential methodologies .

Key Synthetic Steps (Inferred from Patent Data )

  • Condensation Reaction: A para-substituted haloarene (e.g., para-dichlorobenzene) reacts with an alkali phenolate (e.g., sodium cresolate) in the presence of a cuprous halide catalyst.

  • Oxidation: The intermediate methyl-substituted compound undergoes catalytic oxidation using air or oxygen. Transition metals like cobalt or manganese acetates, combined with ammonium bromide, facilitate this step.

  • Purification: Recrystallization from acetic or propionic acid yields the final product with high purity (>99.5%) .

Example Reaction Conditions:

  • Catalyst System: Cobalt acetate (12.5 g) + manganese acetate (12.5 g) + NH₄Br (10 g).

  • Temperature: 130–140°C.

  • Pressure: 1.5–25 kg/cm².

  • Yield: 73–76% after recrystallization .

Applications in Pharmaceutical and Organic Chemistry

Drug Development

The compound’s dual functional groups make it a versatile intermediate for synthesizing:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural modifications could enhance selectivity for COX-2.

  • Antimicrobial Agents: Hybrid molecules incorporating quinolone or β-lactam motifs.

Material Science

In polymer chemistry, phenoxy-benzoic acid derivatives serve as monomers for high-performance thermoplastics. For example, 3,5-bis-(4-aminophenoxy)benzoic acid (CAS 195189-45-8) is a precursor for polyimides with applications in aerospace and electronics .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesKey Properties/Applications
4-Aminobenzoic AcidAmino (-NH₂) + carboxylic acid (-COOH)Folate synthesis, sunscreen agent
Acetylsalicylic AcidAcetylated salicylateAnalgesic, anti-inflammatory
4-Acetoxybenzoic AcidAcetoxy (-OAc) + carboxylic acidPolymer precursor, plasticizer
4-(4-Acetamidophenoxy)benzoic AcidAcetamido + phenoxy + carboxylic acidPotential NSAID, antimicrobial agent

The inclusion of a phenoxy bridge in 4-(4-acetamidophenoxy)benzoic acid distinguishes it from simpler benzoic acid derivatives, enabling unique electronic interactions and steric configurations .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields and reducing reliance on heavy-metal catalysts.

  • Biological Profiling: In vitro and in vivo studies to confirm anti-inflammatory and antimicrobial efficacy.

  • Formulation Strategies: Enhancing aqueous solubility through prodrug design (e.g., esterification of the carboxylic acid group).

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